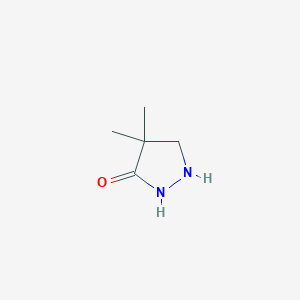

4,4-Dimethyl-3-pyrazolidinone

Description

Significance of the Pyrazolidinone Ring System in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in chemistry. uou.ac.in The pyrazolidinone ring, a notable example, is a five-membered heterocyclic lactam with two adjacent nitrogen atoms. This arrangement makes pyrazolidinone derivatives valuable in various chemical and pharmaceutical applications. ajchem-a.com The presence of both a cyclic amide (lactam) and a hydrazine-derived N-N bond within the same structure imparts unique chemical properties.

The versatility of the pyrazolidinone scaffold allows for the introduction of various substituents at different positions on the ring, leading to a diverse range of derivatives with distinct properties. d-nb.info This structural adaptability has made pyrazolidinones attractive starting points for creating libraries of compounds for various research applications. Recent advancements in synthetic methodologies, including catalytic and photocatalytic approaches, have further expanded the accessibility and diversity of pyrazolidinone derivatives. The ability to construct fused heterocyclic systems, such as cinnoline-fused pyrazolidinones, highlights the synthetic utility of this scaffold. rsc.org

Scope and Relevance of 4,4-Dimethyl-3-pyrazolidinone Research

This compound, a specific derivative of the pyrazolidinone family, has garnered significant attention in research. Its structure, featuring two methyl groups at the 4-position, influences its chemical reactivity and physical properties. This compound and its derivatives are subjects of ongoing research due to their potential applications in various fields.

One of the most well-known applications of a related compound, 1-phenyl-3-pyrazolidinone (Phenidone), and its derivatives like 4,4-dimethyl-1-phenyl-3-pyrazolidinone (Dimezone), is in photographic development. google.com These compounds act as co-developing agents in photographic solutions, often in synergy with other developing agents like hydroquinone (B1673460). google.comgoogleapis.com Research in this area focuses on synthesizing new pyrazolidinone derivatives to improve the stability and performance of developer solutions. googleapis.com

Beyond photography, research has explored the synthesis and reactions of this compound and its analogues for creating novel heterocyclic structures. For instance, reactions with various electrophiles can lead to the formation of more complex molecules, including fused ring systems. nih.govacs.org The study of such reactions contributes to the fundamental understanding of heterocyclic chemistry and provides pathways to new chemical entities.

Historical Context of Pyrazolidinone Synthesis and Reactivity

The exploration of pyrazolidinone chemistry dates back to the late 19th century, with the first synthesis of 1-phenyl-3-pyrazolidinone (Phenidone) reported in 1890. However, it wasn't until the mid-20th century that the practical applications of pyrazolidinones, particularly in photography, were realized, which spurred further research into this class of compounds.

Early synthetic methods for pyrazolidinones often involved the condensation of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). researchgate.net Over the years, synthetic methodologies have become more sophisticated, allowing for the preparation of a wide variety of substituted pyrazolidinones. researchgate.net The development of methods like the Horner-Wadsworth-Emmons approach has enabled the synthesis of novel derivatives such as 4-methylidenepyrazolidin-3-ones. d-nb.info

The reactivity of the pyrazolidinone ring has also been a subject of extensive study. The presence of two nitrogen atoms and a carbonyl group allows for a range of chemical transformations. researchgate.net Research has investigated reactions such as oxidation, reduction, and substitution, leading to a deeper understanding of the chemical behavior of this heterocyclic system. The study of the oxidation of 1-phenyl-4,4-dimethyl-3-pyrazolidinone in alkaline solutions, for example, provides insight into its chemical stability and transformation pathways. acs.org The ongoing exploration of pyrazolidinone chemistry continues to yield novel synthetic methods and applications. researchgate.netacs.org

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

4,4-dimethylpyrazolidin-3-one |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3-6-7-4(5)8/h6H,3H2,1-2H3,(H,7,8) |

InChI Key |

FJWJYHHBUMICTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNNC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 3 Pyrazolidinone and Its Structural Analogues

Classical Approaches to Pyrazolidinone Ring Formation

Traditional methods for constructing the pyrazolidinone ring often rely on condensation and cyclization reactions involving readily available starting materials.

Reactions Involving Hydrazines and Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds is a fundamental approach to forming the pyrazolidinone ring. Specifically, the condensation of hydrazines with α,β-unsaturated carbonyl compounds is a standard method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.orgmdpi.com In some instances, this reaction can directly yield pyrazolidinone structures. The nature of the substituents on both the hydrazine (B178648) and the carbonyl compound influences the reaction pathway and the final product. beilstein-journals.org The reaction is typically carried out under acidic conditions, using catalysts like sulfuric acid or glacial acetic acid in an alcoholic solvent to facilitate the formation of the hydrazone intermediate. researchgate.net

A key step in many syntheses is the Michael addition of hydrazine to an α,β-unsaturated carbonyl compound, followed by cyclocondensation to form the pyrazolidine (B1218672) ring. beilstein-journals.org The versatility of this method allows for the preparation of a wide range of substituted pyrazolidinones.

Cyclization of β-Hydroxycarboxylic Acid Derivatives with Arylhydrazines

Another established route to pyrazolidinones involves the cyclization of β-hydroxycarboxylic acid derivatives with arylhydrazines. For instance, 1-phenyl-4-methyl-4-hydroxymethyl-pyrazolidin-3-one can be prepared by reacting a β-hydroxycarboxylic acid ester with an arylhydrazine in the presence of an alcoholate to form the corresponding arylhydrazide. This intermediate is then cyclized by heating with an acid catalyst like anhydrous p-toluenesulfonic acid to yield the 3-pyrazolidinone. google.com This two-step process involves the initial formation of a hydrazide, which is subsequently cyclized in a separate step to afford the final pyrazolidinone product. google.com

Synthesis from α,β-Unsaturated Esters and β-Hydroxy Esters

The reaction of α,β-unsaturated esters with hydrazine hydrate (B1144303) is considered one of the most direct and common methods for the synthesis of 3-pyrazolidinones. scispace.comresearchgate.net This method's simplicity and the ready availability of the starting materials make it a popular choice. However, when using functionalized acrylates, the use of excess hydrazine hydrate can be a limitation due to potential side reactions with sensitive functional groups. scispace.com

The reaction of ethyl methacrylate (B99206) with hydrazine hydrate at elevated temperatures (80 °C) can lead to a complex mixture of products, which upon heating under reduced pressure can be converted to 4-methylpyrazolidin-3-one. researchgate.net This highlights the influence of reaction conditions on the outcome of the synthesis.

Besides α,β-unsaturated esters, β-hydroxy esters can also serve as precursors for 3-pyrazolidinones. scispace.com For example, the reaction of methyl N-benzyloxycarbonyl-O-tosylserinate with hydrazine hydrate has been reported to yield the corresponding pyrazolidinone. researchgate.net

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of pyrazolidinones, with a particular focus on controlling stereochemistry.

Organocatalytic Asymmetric Synthesis of Pyrazolidinones

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrazolidinones. nih.govresearchgate.net These methods often utilize small organic molecules as catalysts, offering an alternative to metal-based catalysts. researchgate.net The use of chiral organocatalysts allows for the synthesis of optically active pyrazolidinones with high enantioselectivity. nih.govnih.gov

A notable example of organocatalysis in pyrazolidinone synthesis is the use of a pyrrolidine/benzoic acid co-catalytic system. researchgate.netresearchgate.net This system has been effectively used in the reaction of α-substituted propenals, such as methacrolein, with activated hydrazines. nih.govnih.govresearchgate.net The reaction proceeds through an aza-Michael addition/cyclization cascade to afford 4-substituted pyrazolidin-3-ols in high yields (83%–99.6%) under mild conditions. nih.govresearchgate.netnih.govresearchgate.net These intermediate pyrazolidin-3-ols can then be oxidized to the corresponding 4-substituted-3-pyrazolidinones in nearly quantitative yields. nih.govnih.govresearchgate.net

This approach has been shown to be effective for various α-substituted propenals and activated hydrazines, demonstrating its versatility. The use of chiral diarylprolinol trimethylsilyl (B98337) ethers as catalysts has enabled the synthesis of several of these compounds in optically active form, with some achieving excellent enantioselectivity (up to 96:4 er). nih.govnih.gov

Table 1: Pyrrolidine/Benzoic Acid-Catalyzed Synthesis of 4-Substituted Pyrazolidin-3-ols

| Entry | α-Substituted Propenal | Activated Hydrazine | Product (Pyrazolidin-3-ol) | Yield (%) |

| 1 | Methacrolein | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | 4-Methylpyrazolidin-3-ol derivative | 83-99.6 nih.govresearchgate.net |

| 2 | 2-Benzylpropenal | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | 4-Benzylpyrazolidin-3-ol derivative | 83-99.6 nih.govresearchgate.net |

| 3 | 2-(n-Hexyl)propenal | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | 4-(n-Hexyl)pyrazolidin-3-ol derivative | 83-99.6 nih.govresearchgate.net |

| 4 | Cyclopentene-1-carboxaldehyde | 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine | Bicyclic pyrazolidin-3-ol | 87 researchgate.net |

The yields reported are for the pyrazolidin-3-ol intermediate, which is subsequently oxidized to the pyrazolidinone.

Chiral Diarylprolinol Trimethylsilyl Ether Catalysis for Enantioselectivity

The enantioselective synthesis of pyrazolidinones can be achieved with high efficacy using chiral organocatalysts. Specifically, chiral diarylprolinol trimethylsilyl ethers have proven to be powerful catalysts for these transformations. wikipedia.org These catalysts, often referred to as Hayashi-Jørgensen catalysts, facilitate asymmetric reactions by activating substrates through the formation of enamine or iminium intermediates. arkat-usa.org

In the synthesis of pyrazolidines, the use of (S)-diphenylprolinol trimethylsilyl ether as a catalyst has resulted in good yields, reaching up to 90%, with high diastereoselectivities of over 20:1. wikipedia.org The application of these diarylprolinol silyl (B83357) ether catalysts allows for the synthesis of various pyrazolidinone compounds in optically active forms, achieving excellent enantioselectivity, in some cases as high as a 96:4 enantiomeric ratio (er). wikipedia.org The catalytic cycle is well-understood, and the presence of Brønsted acids can significantly influence the reaction's progression. arkat-usa.org This organocatalytic approach represents a significant, metal-free method for constructing chiral pyrazolidinone derivatives. wikipedia.org

Diketene-Mediated Routes to 2,5,5-Trisubstituted Pyrazolidinones

Diketene (B1670635) serves as a valuable synthon in heterocyclic chemistry for building the pyrazole (B372694) ring. amanote.com Its reaction with hydrazones provides a pathway to pyrazolidinone structures. The outcome of the reaction is dependent on the structure of the hydrazone starting material. While phenylhydrazones of aldehydes typically yield N-phenyl-N-acetoacetylhydrazones, the reaction of diketene with ketone hydrazones can produce 5,5-disubstituted 4-acetyl-2-phenylpyrazolidin-3-ones. amanote.com

A study on the reaction between diketene and various N-substituted hydrazones demonstrated the synthesis of 2,5,5-trisubstituted 4-acetylpyrazolidin-3-ones. amanote.comresearchgate.net This reaction yields the cyclic pyrazolidinone structure when hydrazones of certain ketones are used, whereas hydrazones of aldehydes or sterically hindered ketones tend to form linear N-acetoacetylhydrazones. amanote.comresearchgate.net For example, the reaction of diketene with N-alkyl- and N-arylhydrazones of specific ketones successfully yields the target trisubstituted pyrazolidinones. amanote.com

| Hydrazone Substituent (N) | Ketone Origin | Product | Yield (%) |

|---|---|---|---|

| Methyl | Cyclohexanone | 4-Acetyl-2-methyl-5,5-pentamethylene-3-pyrazolidinone | 62 |

| Isopropyl | Acetone | 4-Acetyl-2-isopropyl-5,5-dimethyl-3-pyrazolidinone | 58 |

| Phenyl | Acetone | 4-Acetyl-5,5-dimethyl-2-phenyl-3-pyrazolidinone | 72 |

| Phenyl | Cyclopentanone | 4-Acetyl-2-phenyl-5,5-tetramethylene-3-pyrazolidinone | 75 |

Horner–Wadsworth–Emmons Olefination for Methylidenepyrazolidin-3-ones

A versatile and effective methodology for synthesizing novel 4-methylidenepyrazolidin-3-ones utilizes the Horner–Wadsworth–Emmons (HWE) reaction. amanote.com This approach introduces an exocyclic methylidene moiety at the C4 position of the pyrazolidinone ring, a structural feature present in many biologically active compounds. amanote.comfrontiersin.org

The core of this strategy involves the olefination of formaldehyde (B43269) using 4-diethoxyphosphorylpyrazolidin-3-ones as HWE reagents. amanote.comresearchgate.net These key phosphonate (B1237965) intermediates are, in turn, synthesized from precursors such as the sodium salt of ethyl 2-diethoxyphosphoryl-3-hydroxy-2-propenoate or ethyl 2-acyl-2-diethoxyphosphorylacetates, which are reacted with monosubstituted or 1,2-disubstituted hydrazines. amanote.comfrontiersin.org This multi-step approach allows for the introduction of various alkyl or aryl substituents at the N1, N2, and/or C5 positions of the pyrazolidinone ring. amanote.com The final olefination step provides access to a new class of α-alkylidene-γ-lactams. amanote.com Process enhancements, such as the use of microwave irradiation, have been shown to significantly accelerate reaction times in tandem HWE sequences.

| N1-Substituent | N2-Substituent | C5-Substituent | Overall Yield (%) |

|---|---|---|---|

| Methyl | Phenyl | H | 51 |

| Methyl | 4-Chlorophenyl | H | 48 |

| Methyl | Phenyl | Methyl | 45 |

| Methyl | Phenyl | Ethyl | 40 |

Multi-Step Synthesis from Substituted Hydrazones

Substituted hydrazones are fundamental building blocks in the synthesis of the pyrazolidinone core. One of the most general and direct routes to 3-pyrazolidinones involves the heating of α,β-unsaturated esters with an excess of hydrazine hydrate. More complex, multi-step sequences starting from hydrazones allow for the creation of highly substituted pyrazolidinone systems.

For instance, a telescoped two-step electrosynthesis has been developed where an initial reaction of a hydrazone produces a pyrazoline intermediate, which is then subjected to oxidative aromatization to form a pyrazole. Another synthetic pathway involves the creation of hydrazone derivatives from 2,3-dioxo-5-(substituted)arylpyrroles, which are then used in subsequent reactions.

A versatile five-step synthesis allows for the creation of a fully substituted pyrazolidinone core using just two main types of reagents: aldehydes (or ketones) and alkyl halides. This sequence showcases the derivatization potential starting from a simple pyrazolidinone template, which can itself be formed from a hydrazone precursor. These multi-step strategies highlight the utility of hydrazones as key intermediates for accessing a wide array of pyrazolidinone structures.

Synthesis of Specific 4,4-Dimethyl-3-pyrazolidinone Derivatives

While the direct synthesis of this compound is not extensively detailed, methods for producing structurally related derivatives, such as 5,5-dimethyl analogues and fused bicyclic systems, are well-documented.

One approach involves the synthesis of 5-aminoalkyl-3-pyrazolidinones via a four-step sequence starting from N-protected glycines, which includes a cyclization step with a hydrazine derivative. Another method uses [3+2] cycloadditions of ynones derived from α-amino acids with various dipolarophiles, including azomethine imines, to regioselectively produce functionalized pyrazolidinone derivatives.

A distinct pathway has been developed for novel 3,4-fused pyrazolidinone γ-lactam bicyclic systems. This key strategy begins with 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. These precursors undergo hydrazonation, followed by a reduction reaction of the resulting enamino ester and a final intramolecular cyclization to yield the fused pyrazolidinone structure.

| Intermediate Compound | Description | Yield (%) |

|---|---|---|

| 2a | Ethyl 4-hydrazinyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 78 |

| 2b | Ethyl 4-hydrazinyl-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | 74 |

These specific synthetic routes demonstrate the chemical versatility available for creating complex pyrazolidinone derivatives with precise substitutions and fused-ring architectures.

Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethyl 3 Pyrazolidinone Derivatives

Oxidation Pathways and Mechanistic Elucidation

The oxidation of pyrazolidinone derivatives, particularly in alkaline environments, is a key aspect of their chemical reactivity. The process is complex, often involving radical intermediates and subsequent structural rearrangement or degradation.

The initial one-electron oxidation of the pyrazolidinone anion generates a radical intermediate. unina.it This species is analogous to a semiquinone radical, which is known as a relatively stable intermediate in the redox transformations of quinones and diphenols. unina.itnih.gov Semiquinone radicals typically exist in equilibrium with the corresponding quinone and hydroquinone (B1673460) species and decay via a disproportionation reaction. unina.itnih.gov

In the case of the 1-phenyl-4,4-dimethyl-3-pyrazolidinone radical, it can undergo further reactions besides simple oxidation. Under certain oxidative conditions, cleavage of the pyrazolidinone ring can occur. This process is believed to be initiated by the attack of an oxidizing agent on the electron-rich radical intermediate. The subsequent rearrangement and bond-breaking can lead to the fragmentation of the heterocyclic ring, resulting in various open-chain products. The specific nature of these cleavage products depends on the oxidant used and the precise reaction conditions.

Derivatization Strategies on the Pyrazolidinone Nucleus

The pyrazolidinone ring serves as a versatile scaffold for synthetic modification. Functional groups can be introduced at the nitrogen and carbon positions to modulate the molecule's properties.

The two nitrogen atoms within the pyrazolidinone ring offer distinct sites for functionalization.

N1 Position: The N1 atom, particularly in non-substituted pyrazolidinones, can be readily functionalized. N1-alkylation can be achieved via an SN2 reaction using alkyl halides in the presence of a base and a polar aprotic solvent. rsc.org This allows for the introduction of a wide variety of substituents on the N1 nitrogen.

N2 Position: The N2 atom, being part of an amide-like linkage, also exhibits reactivity. N2-acylation can be accomplished using a carboxylic acid in the presence of a coupling agent, such as the Mukaiyama reagent, to form N-acyl derivatives. mnstate.edu Additionally, the N2 nitrogen can react with primary alkyl halides in the presence of a base. researchgate.net

The following table summarizes common derivatization strategies for the nitrogen atoms of the pyrazolidinone ring.

| Position | Reaction Type | Reagents | Resulting Functional Group |

| N1 | Alkylation (SN2) | Alkyl Halide, Base (e.g., K₂CO₃) | N1-Alkyl |

| N2 | Acylation | Carboxylic Acid, Mukaiyama Reagent | N2-Acyl |

| N1/N2 | Alkylation | Primary Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl |

This table presents a summary of common derivatization reactions on the pyrazolidinone nucleus.

Modifications to the carbon backbone of the pyrazolidinone ring are typically achieved during the synthesis of the ring itself rather than by post-synthetic modification of an existing ring. The primary method involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 5-substituted pyrazolidinones can be achieved through the reaction of hydrazine (B178648) hydrate (B1144303) with β-sulfonyloxy esters. researchgate.net Similarly, reacting α,β-unsaturated carbonyl compounds with hydrazines is a common route to prepare a variety of substituted pyrazolidines. researchgate.net This approach allows for the incorporation of desired substituents at the C5 position by selecting the appropriate starting materials.

The carbonyl group at the C3 position of the pyrazolidinone ring can undergo reduction. This transformation converts the pyrazolidinone into a corresponding pyrazolidine (B1218672). researchgate.net This reduction effectively removes the keto functionality, saturating the ring at that position. This reaction can be accomplished using various reducing agents capable of reducing amides. The resulting pyrazolidine has a significantly different chemical character from the parent pyrazolidinone, offering another avenue for creating structural diversity from the pyrazolidinone scaffold.

Pericyclic Reactions and Cycloaddition Chemistry of 4,4-Dimethyl-3-pyrazolidinone Derivatives

The structural framework of this compound offers a versatile platform for various pericyclic and cycloaddition reactions. Derivatives of this compound, particularly the corresponding azomethine imines, serve as valuable 1,3-dipoles for the synthesis of complex bicyclic and polycyclic heterocyclic systems.

1,3-Dipolar Cycloadditions of Pyrazolidinone-Derived Azomethine Imines

Azomethine imines derived from pyrazolidin-3-ones, formally known as N-alkylidene-3-oxo-pyrazolidinium ylides, are stable and readily accessible 1,3-dipoles. rsc.orgresearchgate.net These dipoles engage in [3+2] cycloaddition reactions with a variety of dipolarophiles, including electron-poor alkenes and alkynes, to construct dinitrogen-fused heterocyclic scaffolds. rsc.orgacs.org This methodology has proven to be a straightforward and efficient route to building the pyrazolo[1,2-a]pyrazolone core structure. nih.gov

The reaction of pyrazolidinone-derived azomethine imines with unsymmetrical acetylenic dipolarophiles proceeds with a high degree of regioselectivity. In copper(I)-catalyzed [3+2] cycloadditions, the reaction between azomethine imines derived from substituted pyrazolidin-3-ones and acetylenic compounds like methyl propiolate leads to the formation of a single regioisomer. acs.org This regiochemical outcome is a key feature of the copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC), which directs the synthesis toward specific pyrazolo[1,2-a]pyrazole derivatives. researchgate.net While thermal reactions with simple aryl- or alkyl-acetylenes can sometimes result in a slight erosion of regioselectivity, the use of catalytic systems generally ensures a highly regioselective transformation. chemrxiv.org

The table below summarizes the regioselective cycloaddition of a pyrazolidinone-derived azomethine imine with various terminal ynones, highlighting the consistent formation of a single regioisomeric product.

Table 1: Regioselective [3+2] Cycloaddition of Azomethine Imine with Terminal Ynones

| Azomethine Imine | Ynone (Dipolarophile) | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-(phenylmethylidene)-4,4-dimethyl-3-oxopyrazolidin-1-ium-2-ide | 1-phenylprop-2-yn-1-one | Cu(II)-enaminone complex | CH₂Cl₂ | 2-benzoyl-1-phenyl-7,7-dimethyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one | 95 |

| 1-(phenylmethylidene)-4,4-dimethyl-3-oxopyrazolidin-1-ium-2-ide | 1-(4-methylphenyl)prop-2-yn-1-one | Cu(II)-enaminone complex | CH₂Cl₂ | 2-(4-methylbenzoyl)-1-phenyl-7,7-dimethyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one | 96 |

| 1-(phenylmethylidene)-4,4-dimethyl-3-oxopyrazolidin-1-ium-2-ide | 1-(4-methoxyphenyl)prop-2-yn-1-one | Cu(II)-enaminone complex | CH₂Cl₂ | 2-(4-methoxybenzoyl)-1-phenyl-7,7-dimethyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one | 98 |

| 1-(phenylmethylidene)-4,4-dimethyl-3-oxopyrazolidin-1-ium-2-ide | 1-(4-chlorophenyl)prop-2-yn-1-one | Cu(II)-enaminone complex | CH₂Cl₂ | 2-(4-chlorobenzoyl)-1-phenyl-7,7-dimethyl-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-5-one | 94 |

Data adapted from reference researchgate.net.

The [3+2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides with acetylenic compounds is a cornerstone for the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, also known as bicyclic pyrazolidinones. researchgate.net This reaction provides a direct and efficient pathway to these fused heterocyclic systems. nih.gov These bicyclic structures are of significant interest as they form the core of various biologically active compounds, including γ-lactam antibiotics that show activity comparable to penicillins and cephalosporins. researchgate.net The reaction can be performed under thermal or microwave conditions, but the use of metallo- or organocatalytic systems is common to enhance reactivity and control stereoselectivity. rsc.orgresearchgate.net For instance, immobilized Cu(II)-enaminone complexes have been developed as effective heterogeneous catalysts for the synthesis of pyrazolo[1,2-a]pyrazoles from azomethine imines and terminal ynones. researchgate.net

Ring Expansion Reactions of Substituted Pyrazolidinones

While cycloaddition reactions represent a major pathway for the transformation of pyrazolidinone derivatives, ring expansion reactions offer an alternative route to larger heterocyclic structures. The reaction of substituted 3-pyrazolidinones with highly electrophilic reagents like dialkyl acetylenedicarboxylates can induce skeletal rearrangements, leading to seven-membered diazepine (B8756704) rings.

The reaction between 2-substituted 3-pyrazolidinones and acetylenedicarboxylates is known to yield ring expansion products, specifically derivatives of the 1,2-diazepine family. acs.org In a study involving 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone, treatment with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD) resulted in the formation of the corresponding 1,2-diazepine derivative as a minor product. acs.orgnih.gov This transformation provides a pathway to expand the five-membered pyrazolidinone ring into a seven-membered 1,2-diazepin-5-one system.

Interestingly, the reaction of 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone with dialkyl acetylenedicarboxylates does not exclusively yield the expected 1,2-diazepine. The major products isolated from this reaction were unusual tetracyclic compounds, identified as rel-(7aR,12aS)-6,7-bis(alkoxycarbonyl)-3,4-dihydro-4,4-dimethyl-7aH-indano[1,2-b]pyrrolo[1,2-a]pyrimidin-2-ones. acs.orgnih.gov The proposed mechanism for the formation of these complex structures involves an initial Michael addition of the pyrazolidinone to the acetylenedicarboxylate, followed by a 3,3-aza-Cope sigmatropic rearrangement and subsequent intramolecular cyclization. acs.org

The table below details the product distribution from the reaction of a substituted 5,5-dimethyl-3-pyrazolidinone with acetylenedicarboxylates, illustrating the concurrent formation of both the ring-expanded 1,2-diazepine and the unusual tetracyclic adduct.

Table 2: Product Distribution in the Reaction of 5,5-Dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone with Acetylenedicarboxylates

| Reactant | Acetylenedicarboxylate | Major Product (Tetracycle) | Minor Product (1,2-Diazepine) |

|---|---|---|---|

| 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone | Dimethyl acetylenedicarboxylate (DMAD) | rel-(7aR,12aS)-6,7-bis(methoxycarbonyl)-3,4-dihydro-4,4-dimethyl-7aH-indano[1,2-b]pyrrolo[1,2-a]pyrimidin-2-one | 3,4-bis(methoxycarbonyl)-7,7-dimethyl-2-(1H-indenyl-2)-6,7-dihydro-2H,6H-1,2-diazepin-5-one |

| 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone | Diethyl acetylenedicarboxylate (DEAD) | rel-(7aR,12aS)-6,7-bis(ethoxycarbonyl)-3,4-dihydro-4,4-dimethyl-7aH-indano[1,2-b]pyrrolo[1,2-a]pyrimidin-2-one | 3,4-bis(ethoxycarbonyl)-7,7-dimethyl-2-(1H-indenyl-2)-6,7-dihydro-2H,6H-1,2-diazepin-5-one |

Ring Transformations Leading to Novel Heterocyclic Systems

The this compound scaffold serves as a versatile building block in synthetic organic chemistry, amenable to a variety of ring transformation reactions that give rise to a diverse array of novel heterocyclic systems. These transformations often proceed through mechanisms involving ring opening, recyclization, cycloaddition, or intramolecular condensation, providing access to complex molecular architectures that are of interest in medicinal chemistry and materials science. This section explores several key ring transformation pathways starting from this compound derivatives, leading to the formation of other important five- and six-membered heterocycles, as well as fused bicyclic and polycyclic systems.

While direct ring transformation of the this compound core into imidazolidinone, oxazolidinone, and thiazolidinone derivatives is not extensively documented, analogous transformations with other pyrazolidinone derivatives, such as 1-phenyl-3-pyrazolidinone (Phenidone), provide a basis for plausible synthetic strategies. These transformations typically involve the introduction of a functionalized side chain, often at the N-2 position, which can then undergo intramolecular cyclization to form the new heterocyclic ring.

For instance, a common strategy involves the N-acylation of the pyrazolidinone ring with a haloacetyl halide, followed by reaction with a suitable nucleophile that will ultimately form part of the new ring. In a subsequent step, the pyrazolidinone ring can be cleaved and a new five-membered ring can be formed.

A plausible synthetic route, based on transformations of similar pyrazolidinone structures, could involve the following steps:

N-acylation of a this compound derivative at the N-2 position with chloroacetyl chloride to introduce a reactive side chain.

Reaction of the resulting N-chloroacetylated intermediate with a primary amine, which could then lead to a Schiff base.

Cyclization of the Schiff base intermediate with glycine, 2-chloroacetic acid, or 2-mercaptoacetic acid would then yield the corresponding imidazolidin-4-one, oxazolidin-4-one, or thiazolidin-4-one derivatives, respectively. ajchem-a.com

The following table outlines the key reagents required for these transformations, drawing an analogy from the reactivity of 1-phenyl-3-pyrazolidinone. ajchem-a.com

| Target Heterocycle | Key Cyclizing Reagent |

| Imidazolidin-4-one | Glycine |

| Oxazolidin-4-one | 2-Chloroacetic acid |

| Thiazolidin-4-one | 2-Mercaptoacetic acid |

The fusion of a 1,2,4-triazine (B1199460) ring to a pyrazolidinone core represents a significant area of research, leading to the formation of pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine derivatives. These compounds are of considerable interest due to their potential biological activities. mdpi.comresearchgate.netnih.gov The synthesis of these fused systems often starts from a suitably functionalized pyrazole (B372694) or pyrazolidinone precursor.

A general and effective synthetic route to pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine derivatives has been developed, which can be adapted for precursors derived from this compound. mdpi.com This method allows for the introduction of a variety of substituents at different positions of the pyrazole ring, which can then be elaborated into the fused triazine system.

The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comresearchgate.nettriazine sulfonamides is another important transformation, where a tetrazole ring is fused to the pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine system. nih.govnih.gov This is typically achieved by reacting a suitable pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine intermediate with sodium azide. nih.gov

The following table summarizes a selection of synthesized pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine derivatives and their precursors, highlighting the versatility of this synthetic approach.

| Precursor | Reagents and Conditions | Product |

| 5-Methylsulfanyl-1H-pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine | Appropriate amine, MeCN, rt, overnight | 5-Amino-substituted-pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazines |

| 5-Amino-substituted-pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazines | NaN3, EtOH, reflux | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comresearchgate.nettriazines |

At present, the direct ring expansion of this compound derivatives to form 1,2-diazine (pyridazine) structures is not a well-established transformation.

The synthesis of fused bicyclic and polycyclic pyrazolidinone analogues from this compound derivatives can be achieved through various powerful synthetic methodologies, including diastereoselective catalytic [3+3]-cycloaddition reactions and intramolecular [3+2] cycloadditions.

A highly regio- and diastereoselective synthesis of bicyclic pyrazolidinone derivatives has been accomplished via a rhodium(II) acetate (B1210297) catalyzed [3+3]-annulation with enoldiazoacetates and azomethine imines. nih.gov This reaction proceeds through a vinylogous reaction of a metal enol carbene with the azomethine imine, initiating the [3+3]-cycloaddition. The stereochemical outcome of this reaction is influenced by the substituents on the reactants, and in some cases, only a single diastereomer is formed.

Intramolecular [3+2] cycloaddition reactions of acylhydrazones catalyzed by chiral zirconium complexes also provide an efficient route to bicyclic pyrazolidinones with excellent enantioselectivities. chim.it This method has been successfully applied to the synthesis of a range of medicinally important bicyclic pyrazolidines.

The following table presents examples of bicyclic pyrazolidinone synthesis through cycloaddition reactions, showcasing the scope and efficiency of these methods.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Diastereoselectivity/Enantioselectivity | Reference |

| [3+3]-Cycloaddition | Enoldiazoacetate and Azomethine imine | Rhodium(II) acetate, CH2Cl2, rt | Bicyclic pyrazolidinone | High | High diastereoselectivity | nih.gov |

| Intramolecular [3+2] Cycloaddition | Acylhydrazone with an olefinic tether | Chiral Zirconium/BINOL complex, CH2Cl2, rt | Bicyclic pyrazolidine | Up to 99% | Up to 96% ee | chim.it |

| [3+2] Cycloaddition | 3-Acryloyl-2-oxazolidinone and N,N'-cyclic azomethine imines | Ni(II) catalyst | Enantiopure pyrazolidine derivatives | - | Diastereodivergent | nih.gov |

Spectroscopic and Structural Characterization of 4,4 Dimethyl 3 Pyrazolidinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 4,4-dimethyl-3-pyrazolidinone derivatives in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net For instance, in a derivative like 4,4-dimethyl-1-phenyl-3-pyrazolidinone, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene protons of the pyrazolidinone ring, and the protons of the phenyl group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the corresponding carbon atoms.

To further resolve complex structures and establish connectivity, 2D NMR techniques are indispensable. researchgate.net Correlation Spectroscopy (COSY) is a homonuclear NMR technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org A COSY spectrum of a this compound derivative would show cross-peaks between the signals of adjacent protons, confirming their connectivity within the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another crucial 2D NMR experiment that provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the stereochemistry and three-dimensional structure of the molecule. libretexts.org For example, NOESY can help to establish the relative orientation of substituents on the pyrazolidinone ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazolidinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | 1.25 (s, 6H) | 35.8 |

| CH₂ | 3.40 (s, 2H) | 52.1 |

| C=O | - | 175.3 |

| N-Ph (ortho) | 7.05 (d, 2H) | 113.5 |

| N-Ph (meta) | 7.30 (t, 2H) | 129.2 |

| N-Ph (para) | 7.15 (t, 1H) | 120.8 |

| N-Ph (ipso) | - | 145.6 |

Note: The data presented is a hypothetical representation for illustrative purposes and may not correspond to a specific, experimentally measured compound.

The flexibility of the pyrazolidinone ring and the potential for different arrangements of substituents can lead to the existence of various conformers and isomers in solution. rsc.org NMR spectroscopy, particularly temperature-dependent NMR studies and 2D-EXSY (Exchange Spectroscopy), can be employed to investigate these dynamic processes. rsc.org By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions.

Furthermore, the presence of stereocenters in substituted this compound derivatives can give rise to diastereomers, which will have distinct NMR spectra. nih.gov Detailed analysis of coupling constants and NOE data can help in the assignment of the relative stereochemistry of these isomers. nih.govmdpi.com Computational modeling, in conjunction with experimental NMR data, can provide further insights into the preferred conformations and the relative stabilities of different isomers. nih.govmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govnih.gov This is a critical step in the identification of unknown this compound derivatives. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the molecular formula can be confidently assigned.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" of the compound and can be used for structural elucidation and identification by comparing it to mass spectral libraries. scispace.com The fragmentation of this compound derivatives in EI-MS typically involves the cleavage of the pyrazolidinone ring and the loss of substituents. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. Common fragmentation pathways can be proposed based on the principles of mass spectral interpretation.

Interactive Data Table: Predicted EI-MS Fragmentation of 4,4-Dimethyl-1-phenyl-3-pyrazolidinone

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 119 | [C₆H₅N₂CH₂]⁺ |

| 91 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This table represents a prediction of possible fragmentation patterns and is for illustrative purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mmu.ac.uk This technique is particularly useful for the analysis of complex mixtures containing this compound derivatives. mdpi.com The gas chromatograph separates the individual components of the mixture, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. mmu.ac.uk Derivatization of the compounds may sometimes be necessary to increase their volatility for GC analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. udel.edu The IR spectrum of a this compound derivative is expected to exhibit characteristic absorption bands corresponding to its key structural features. The primary functional groups within the this compound core are the cyclic amide (lactam) and the secondary amine.

The most prominent feature in the IR spectrum of a 3-pyrazolidinone is the carbonyl (C=O) stretching vibration of the lactam ring. This band is typically strong and appears in the region of 1690-1760 cm⁻¹ udel.edu. The exact position of this peak can be influenced by the substituents on the pyrazolidinone ring and by intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, in solid-state measurements (e.g., KBr pellet), the presence of hydrogen bonding can lower the C=O stretching frequency.

Another key functional group is the N-H group of the secondary amine within the ring. The N-H stretching vibration is expected to appear in the range of 3200-3600 cm⁻¹ udel.edu. In the solid state, this band is often broadened due to hydrogen bonding. For primary amides, which are related structures, two N-H stretching bands are typically observed, corresponding to symmetric and asymmetric stretching modes udel.edu.

The C-H stretching vibrations of the methyl groups at the C4 position are expected to be observed between 3000 and 2850 cm⁻¹ udel.edu. Additionally, C-H bending vibrations for the methyl groups would be present at lower wavenumbers.

To illustrate these features, the characteristic IR absorption bands for a related compound, 1-phenyl-3-pyrazolidinone, are presented in the table below. While this compound has a phenyl substituent at the N1 position, the core pyrazolidinone structure provides a useful reference.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (in pyrazolidinone ring) | Stretch | 3200 - 3600 |

| C=O (lactam) | Stretch | 1690 - 1760 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1080 - 1300 |

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample preparation method.

Computational and Theoretical Investigations of 4,4 Dimethyl 3 Pyrazolidinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. These methods allow for a detailed exploration of reaction pathways and the prediction of chemical behavior.

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern the course of a reaction. mdpi.com This theory has been applied to understand various organic reactions, including cycloadditions that can lead to the formation of pyrazolidinone rings.

Studies on [3+2] cycloaddition (32CA) reactions, a common route to synthesize five-membered heterocycles, utilize MEDT to analyze the electronic structure of reactants and the mechanism of bond formation. mdpi.com Analysis of the electron localization function (ELF) reveals the nature of the bonding changes along the reaction path. For instance, in the 32CA reaction involving an azomethine imine and ethylene, which forms a pyrazolidinone core, MEDT analysis characterizes the mechanism as a non-concerted [2n + 2τ] process. mdpi.com This approach rejects the classical pericyclic concept, showing that bond formation is not simultaneous. mdpi.com The theory classifies 32CA reactions based on the electronic nature of the components, with some reactions being characterized as pseudodiradical type (pr-type), which feature very low activation energies. luisrdomingo.com Such detailed mechanistic understanding is crucial for controlling the synthesis of complex pyrazolidinone derivatives.

Quantum chemical methods are powerful tools for predicting the reactivity and selectivity of organic molecules. By calculating global and local reactivity descriptors derived from DFT, chemists can anticipate how a molecule like 4,4-Dimethyl-3-pyrazolidinone will behave in a given transformation. mdpi.com

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher polarizability, lower kinetic stability, and greater chemical activity. researchgate.netnih.gov These calculations help in understanding electron-donating (HOMO) and electron-accepting (LUMO) capabilities. researchgate.net For pyrazolidinone derivatives, these computations can predict the most likely sites for electrophilic or nucleophilic attack, thereby explaining or predicting the regioselectivity observed in reactions. mdpi.com For example, the analysis of local softness values can predict the outcome of Diels-Alder reactions involving dienes and dienophiles, a principle applicable to the synthesis of complex structures incorporating the pyrazolidinone scaffold. mdpi.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Predicting Reactivity |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. researchgate.net |

| Global Hardness (η) | Measures resistance to change in electron distribution. |

| Global Softness (S) | The inverse of hardness; soft molecules are more reactive. researchgate.net |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | A global measure of electrophilic character. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for studying ligand-enzyme interactions.

Derivatives of pyrazolidinone have been investigated as potential inhibitors of various enzymes, including urease and α-glucosidase, which are important therapeutic targets. Molecular docking studies simulate the interaction between a pyrazolidinone-based ligand and the active site of these enzymes to predict binding modes and affinities.

Urease Inhibition: Urease is a nickel-containing metalloenzyme implicated in pathologies associated with Helicobacter pylori. nih.gov Docking studies of potential inhibitors, including heterocyclic scaffolds similar to pyrazolidinone, reveal key interactions with the enzyme's active site residues and nickel ions. nih.govmdpi.com These studies show that inhibitory activity is often driven by hydrogen bonding, hydrophobic interactions, and coordination with the nickel ions in the active site. nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. nih.gov Docking simulations of heterocyclic compounds into the α-glucosidase active site help to understand the structural basis of their inhibitory activity. mdpi.comnih.gov For example, studies have shown that interactions with key residues like Asp1157 and Trp1369 are crucial for binding. mdpi.com The binding affinity of potential inhibitors can be compared to that of known drugs like acarbose (B1664774) to gauge their potential efficacy. cellmolbiol.orgcabidigitallibrary.org

Following initial docking simulations, the stability and binding affinity of the ligand-enzyme complex are often further validated using more computationally intensive methods like molecular dynamics (MD) simulations. nih.govmdpi.com MD simulations provide insights into the dynamic behavior of the complex over time, confirming the stability of the interactions predicted by docking. mdpi.com

The binding free energy, a key indicator of binding affinity, can be calculated from these simulations. A lower free binding energy suggests a stronger and more stable interaction between the ligand and the enzyme. mdpi.com The validation of a docking protocol is also a critical step, often achieved by re-docking the native co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the predicted pose and the actual pose is within an acceptable range (typically ≤ 2.0 Å). nih.gov These computational validations provide a higher degree of confidence in the predicted binding modes and affinities. nih.gov

Table 2: Example of Docking Results for Enzyme Inhibitors

| Compound Type | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Phytochemicals | α-Glucosidase | -7.4 to -9.1 | Asp1157, Trp1369 mdpi.com |

| Benzofuran-thiazolidinone | Urease | N/A (IC50 values reported) | Ni ions, KCX220 nih.gov |

Structure-Activity Relationship (SAR) Methodologies in Pyrazolidinone Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazolidinone derivatives, SAR studies integrate experimental data with computational analyses to identify the key structural features required for a specific pharmacological effect, such as enzyme inhibition. researchgate.net

By synthesizing and testing a series of related pyrazolidinone analogues with systematic variations in their structure, researchers can build robust SAR models. nih.gov For instance, the type, position, and electronic properties (electron-donating or electron-withdrawing) of substituents on the pyrazolidinone ring or its appendages can dramatically affect biological activity. researchgate.netnih.gov Computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) can then be used to create a statistical model that correlates the 3D properties of the molecules with their experimental activity. This review of pyrazoline analogues as tyrosine kinase inhibitors highlights how SAR focuses on the pyrazoline ring and its derivatives to guide the development of new anticancer drugs. nih.gov These models are invaluable for designing new, more potent, and selective pyrazolidinone-based therapeutic agents.

Rational Design of Derivatives Based on Theoretical Predictions

The rational design of novel derivatives of this compound, while not extensively documented in existing literature, can be guided by established computational and theoretical methodologies that have been successfully applied to structurally related heterocyclic compounds, such as pyrazole (B372694) and pyrazolidine-3,5-dione (B2422599) analogs. mdpi.comnih.gov These in-silico approaches allow for the prediction of biological activity and the elucidation of structure-activity relationships (SAR), thereby prioritizing the synthesis of compounds with the highest potential. Key computational strategies that could be employed for the rational design of this compound derivatives include Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and pharmacophore modeling.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a powerful computational tool used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. nih.govresearchgate.net For the hypothetical design of this compound derivatives, a 3D-QSAR study would involve the following steps:

Dataset Assembly: A series of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be compiled.

Molecular Modeling and Alignment: The 3D structures of these molecules would be generated and aligned based on a common scaffold, which in this case would be the this compound core.

Field Calculation: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. rsc.org

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are then used to create a mathematical model that correlates the variations in these fields with the observed biological activities. nih.gov The predictive power of the resulting model is rigorously validated.

Contour Map Analysis: The 3D-QSAR model generates contour maps that visualize regions where modifications to the molecular structure are predicted to enhance or diminish biological activity. For instance, a contour map might indicate that a bulky, electron-withdrawing substituent at a specific position on the pyrazolidinone ring is likely to increase potency.

This information provides crucial guidance for designing new derivatives with improved activity. For example, in studies on pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR contour maps have successfully identified key structural requirements for biological activity. mdpi.comnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the molecular basis of a compound's activity and in designing derivatives with enhanced binding affinity. The application of molecular docking to the design of this compound derivatives would involve:

Target Identification and Preparation: A relevant biological target would first need to be identified. The 3D structure of this target, often obtained from a repository like the Protein Data Bank (PDB), is then prepared for the docking simulation.

Ligand Preparation: The 3D structures of a series of this compound derivatives are generated and optimized.

Docking Simulation: A docking algorithm is used to fit the derivatives into the active site of the biological target, generating various possible binding poses.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The binding mode of the most promising derivatives is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target. researchgate.net

By analyzing these interactions, researchers can rationally design modifications to the this compound scaffold to improve its binding to the target, thereby enhancing its biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling can be used to design new derivatives that possess these key features. nih.gov This process typically involves:

Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of structurally diverse active molecules. babrone.edu.in The model will define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Virtual Screening and Design: This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore. youtube.com Alternatively, the model can guide the modification of the this compound scaffold to better match the required pharmacophoric features, thus leading to the design of novel, potentially more active derivatives.

Hypothetical Data from Theoretical Predictions

The following interactive table illustrates the type of data that could be generated from a computational study aimed at the rational design of this compound derivatives. The data presented is hypothetical and serves to demonstrate how theoretical predictions can guide the selection of candidates for synthesis and further testing.

| Derivative ID | Modification on Core Structure | Predicted pIC50 (3D-QSAR) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions (Molecular Docking) |

|---|---|---|---|---|

| DMP-01 | N1-phenyl | 6.2 | -7.5 | Hydrogen bond with Ser12; Hydrophobic interaction with Leu83 |

| DMP-02 | N1-(4-chlorophenyl) | 7.1 | -8.9 | Hydrogen bond with Ser12; Halogen bond with Gly15; Hydrophobic interaction with Leu83 |

| DMP-03 | N1-(4-methoxyphenyl) | 6.8 | -8.2 | Hydrogen bond with Ser12 and Asn80; Hydrophobic interaction with Leu83 |

| DMP-04 | N2-methyl | 5.5 | -6.1 | Hydrophobic interaction with Val20 |

| DMP-05 | N1-(4-chlorophenyl), N2-methyl | 6.9 | -8.5 | Halogen bond with Gly15; Hydrophobic interaction with Leu83 and Val20 |

In this hypothetical example, the computational models predict that adding a 4-chlorophenyl group at the N1 position (DMP-02) could significantly enhance biological activity, as indicated by a higher predicted pIC50 and a more favorable binding energy. The models also suggest specific interactions, such as a halogen bond, that contribute to this enhanced affinity. Such theoretical predictions are invaluable for prioritizing synthetic efforts towards the most promising candidates.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Precursors for Complex Heterocyclic Architectures

The inherent structural features of the pyrazolidinone core, including the presence of multiple reaction sites, make it a valuable building block for the synthesis of more elaborate heterocyclic systems. The 4,4-dimethyl substitution pattern provides steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent transformations.

The pyrazolidinone scaffold is a key constituent in the design of diverse chemical libraries for drug discovery and chemical biology. Diversity-oriented synthesis (DOS) strategies often employ such core structures to generate a wide array of molecules with varied three-dimensional shapes and functionalities. The pyrazolo[4,3-d] nih.govresearchgate.netnih.govtriazin-4-one scaffold, for instance, which can be conceptually derived from pyrazolidinone precursors, has been utilized in the creation of libraries targeting various biological pathways. clockss.org The synthesis of novel 3,4-diaryl-1H-pyrazoles and 3,5-diaryl-1H-pyrazoles from flavones and isoflavones further underscores the utility of pyrazole-based structures in generating chemical diversity for applications such as antifungal drug discovery. nih.gov While specific examples detailing the extensive use of 4,4-dimethyl-3-pyrazolidinone in large-scale diversity-oriented synthesis are not extensively documented, its structural attributes make it a promising candidate for such endeavors.

Peptidomimetics are crucial in drug discovery as they mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The rigid framework of the pyrazolidinone ring can be exploited to create conformationally constrained amino acids and peptide mimics. These constrained structures help in understanding the bioactive conformation of peptides and in designing potent and selective receptor ligands. For example, N-amino-imidazolin-2-ones, which share structural similarities with pyrazolidinones, have been synthesized as turn mimics in peptides. nih.gov Although direct applications of this compound in the synthesis of widely recognized peptide mimetics are not prevalent in the literature, its scaffold holds potential for the development of novel constrained amino acids.

Contributions to Catalysis and Asymmetric Induction

The chiral environment that can be established around the pyrazolidinone scaffold makes it an attractive platform for the development of catalysts for asymmetric synthesis.

Organocatalysis has emerged as a powerful tool in synthetic chemistry, and the development of novel catalyst scaffolds is a continuous pursuit. While the direct use of this compound as a standalone organocatalyst is not widely reported, the broader class of pyrazolidinones has been investigated in organocatalytic transformations. For instance, the pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines provides access to 4-substituted pyrazolidin-3-ols, which can be oxidized to the corresponding pyrazolidinones. nih.govresearchgate.net This methodology highlights the potential to synthesize a variety of substituted pyrazolidinones that could be further elaborated into chiral organocatalysts. The imidazolidinone-based organocatalysts developed by MacMillan, which have proven highly effective in a range of asymmetric transformations, serve as a testament to the potential of related five-membered nitrogen-containing heterocycles in catalysis. sigmaaldrich.com

The pyrazolidinone motif can be incorporated into chiral auxiliaries or ligands to control the stereochemical outcome of organic reactions. Although specific examples detailing the use of this compound for this purpose are scarce, related structures have demonstrated utility. For example, chiral ferrocenylphosphinoimidazolidine ligands have been successfully employed in highly enantioselective Pd-catalyzed allylic alkylation reactions. researchgate.net Furthermore, diastereoselective catalytic [3+3]-cycloaddition reactions of enoldiazoacetates with azomethine imines have been developed to produce bicyclic pyrazolidinone derivatives with high stereocontrol. nih.gov These examples suggest that a suitably functionalized this compound could serve as a valuable component in stereoselective synthesis.

Development of Advanced Synthetic Methodologies

The unique reactivity of the pyrazolidinone ring system can be harnessed to develop novel synthetic methods. While specific methodologies centered around this compound are not extensively documented, the broader class of pyrazolidinones has been the subject of synthetic innovation.

One notable area is the involvement of pyrazolidinone derivatives in cycloaddition reactions to construct complex polycyclic systems. pageplace.de The Diels-Alder reaction, a powerful tool for ring formation, has been explored with various heterocyclic systems. While direct examples with this compound as the diene or dienophile are not prominent, the reactivity of similar scaffolds suggests its potential in this arena. For instance, the cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are well-documented for the synthesis of novel heterocyclic compounds. acgpubs.org

Furthermore, the synthesis of fused heterocyclic systems is an active area of research. Methodologies for creating thiazolidine-fused heterocycles and three-dimensional ring-fused systems from related scaffolds have been reported, indicating the potential for developing similar strategies starting from a this compound core. nih.govnih.gov A patent describing a process for the synthesis of pyrazolidinone compounds highlights the industrial interest in this class of molecules, suggesting that further developments in their synthetic applications are likely. google.com The synthesis of sulfonylurea derivatives from the structurally similar 4,4-dimethyl-3-isoxazolidinone also points to potential avenues for the derivatization and application of this compound. researchgate.net

Exploration of New Reaction Types and Synthetic Strategies

The this compound scaffold serves as a versatile building block in organic synthesis, enabling the exploration of novel reaction pathways and the development of innovative synthetic strategies. Researchers have investigated its reactivity to construct more complex molecular architectures, often leading to unexpected and synthetically valuable transformations.

One notable area of exploration involves the reaction of substituted 3-pyrazolidinones with various reagents to yield products of higher complexity. For instance, the reaction of 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone, a derivative of this compound, with dialkyl acetylenedicarboxylates has been shown to produce unexpected polycyclic compounds. nih.gov While the typical reaction of 2-substituted 3-pyrazolidinones with acetylenedicarboxylates leads to ring expansion to form 1,2-diazepines, this particular reaction predominantly yields rel-(7aR,12aS)-6,7-bis(alkoxycarbonyl)-3,4-dihydro-4,4-dimethyl-7aH-indano[1,2-b]pyrrolo[1,2-a]pyrimidin-2-ones. nih.gov This deviation from the expected reaction pathway highlights the unique reactivity imparted by the specific substitution pattern of the pyrazolidinone derivative and opens avenues for the synthesis of novel heterocyclic systems.

The synthesis of the this compound core itself can be achieved through various established synthetic strategies, which can be adapted and optimized. A common approach involves the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). researchgate.net This method provides a straightforward entry to the pyrazolidinone ring system. Further functionalization of the pyrazolidinone core represents a key strategy for creating diverse molecular libraries. The reactivity of the two nitrogen atoms and the adjacent carbonyl group allows for sequential derivatization. For example, the amidic nitrogen (N(2)) can react with primary alkyl halides in the presence of a base, while the other nitrogen (N(1)) can be functionalized through reductive alkylation. researchgate.net

The exploration of these reaction types and synthetic strategies is crucial for expanding the utility of this compound in the synthesis of novel compounds with potential applications in various fields of materials science and advanced organic synthesis.

Contribution to Multi-Step Synthesis and Retrosynthetic Analysis

The structural features of the this compound core make it a valuable synthon in the context of multi-step synthesis and retrosynthetic analysis. Its well-defined and modifiable structure allows for its incorporation into complex target molecules, where it can serve as a key building block or a chiral auxiliary to control stereochemistry.

In retrosynthetic analysis, the pyrazolidinone ring can be identified as a strategic disconnection point. For instance, in the retrosynthetic analysis of more complex, polysubstituted pyrazolidinone derivatives, the pyrazolidinone core can be disconnected to reveal simpler precursors. researchgate.net A review on recent advances in the synthesis of polysubstituted 3-pyrazolidinones illustrates this concept, where complex bicyclic peptide analogues containing a pyrazolidinone moiety are retrosynthetically disconnected back to simpler, functionalized 3-pyrazolidinone precursors. researchgate.net This approach simplifies the synthetic challenge by breaking down the target molecule into more manageable and often commercially available or readily synthesizable starting materials.

The application of this compound and its derivatives in multi-step synthesis is evident in the construction of larger, more complex molecular frameworks. For example, the sequential derivatization of the pyrazolidinone ring at both nitrogen atoms allows for the stepwise assembly of complex structures. A five-step synthesis of fully substituted 4-amino-3-pyrazolidinones from 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones showcases how the pyrazolidinone core can be systematically elaborated upon to achieve a high degree of molecular complexity. researchgate.net This process involves steps such as reductive alkylation at the N(1) position and alkylation of the amidic N(2) with alkyl halides. researchgate.net

Conclusion and Future Research Directions in 4,4 Dimethyl 3 Pyrazolidinone Chemistry

Summary of Key Research Advancements and Contributions

Research into pyrazolidinone derivatives has historically focused on their applications in medicinal chemistry and materials science. Key advancements in the broader field that could be applicable to 4,4-Dimethyl-3-pyrazolidinone include the development of novel synthetic routes and the exploration of their biological activities. For instance, the synthesis of pyrazolidinone rings through the condensation of hydrazines with α,β-unsaturated esters is a well-established method that could be optimized for the production of 4,4-dimethylated analogs.

While specific research contributions solely focused on this compound are not extensively documented in publicly available literature, the contributions to the chemistry of its parent and related structures are significant. These contributions lay the groundwork for understanding the potential properties and reactivity of the title compound.

Identification of Emerging Trends and Unexplored Research Avenues

The unique structural feature of this compound, the gem-dimethyl group at the 4-position, presents several unexplored research avenues. This substitution pattern can influence the molecule's conformation, solubility, and metabolic stability, which are critical parameters in drug design.

Emerging Trends:

Asymmetric Catalysis: The development of chiral derivatives of this compound could be an emerging trend. These chiral molecules could serve as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules.

Bioorthogonal Chemistry: The pyrazolidinone core could be functionalized to participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems.

Materials Science: Incorporation of the this compound moiety into polymers could lead to new materials with interesting thermal and mechanical properties.

Unexplored Research Avenues:

Medicinal Chemistry: A systematic investigation into the biological activities of this compound and its derivatives is a major unexplored avenue. Screening for anticancer, anti-inflammatory, and antimicrobial activities could reveal novel therapeutic agents.

Agrochemicals: The pyrazolidinone scaffold is present in some agrochemicals. The potential of this compound derivatives as herbicides, insecticides, or fungicides warrants investigation.

Coordination Chemistry: The nitrogen and oxygen atoms in the pyrazolidinone ring can act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Perspectives on Future Methodological Development and Synthetic Challenges

The future of this compound chemistry will likely focus on the development of more efficient and sustainable synthetic methods and on overcoming the challenges associated with its derivatization.

Future Methodological Development:

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control.

Photoredox Catalysis: Light-mediated reactions could provide novel and mild methods for the functionalization of the pyrazolidinone ring.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral this compound derivatives could be a highly efficient and environmentally friendly approach.

Synthetic Challenges:

Selective Functionalization: The development of methods for the selective functionalization of the N1 and N2 positions of the pyrazolidinone ring will be crucial for creating a diverse range of derivatives.

Stereoselective Synthesis: The synthesis of enantiomerically pure derivatives of this compound, particularly those with additional stereocenters, remains a significant challenge.

Scale-up: The development of scalable and cost-effective synthetic routes will be essential for the potential commercialization of any applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-dimethyl-3-pyrazolidinone, and how can reaction conditions be optimized for higher yields?

- The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. For example, heating hydrazine with β-ketoesters under alkaline conditions can yield pyrazolidinones. Optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or pyridine), and stoichiometric ratios of reagents . Characterization via -NMR and IR spectroscopy is critical to confirm the absence of byproducts like unreacted hydrazine or open-chain intermediates.

Q. How does the stability of this compound vary under different pH conditions, and what degradation products are observed?

- Stability studies in alkaline solutions (pH > 10) reveal that this compound undergoes oxidation, forming intermediates such as pyrazolidine-diones. For instance, in NaOH solutions, the compound may degrade into 4,4-dimethyl-1,2-diazetidine-3,5-dione, as observed via HPLC-MS analysis . Acidic conditions (pH < 4) promote hydrolysis, yielding hydrazine and diketone fragments. Researchers should use buffered systems (pH 6–8) for long-term storage to minimize degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- -NMR is essential for confirming the presence of the pyrazolidinone ring (δ 3.2–3.8 ppm for methylene protons adjacent to the carbonyl group). IR spectroscopy identifies the carbonyl stretch (~1680–1720 cm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 128 for the parent compound) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic substitution reactions?

- Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model electron density distribution, identifying reactive sites. For example, the carbonyl oxygen and nitrogen atoms in the pyrazolidinone ring exhibit high electrophilicity, making them prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the PCM model to predict reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities in synthesized compounds or differences in assay conditions (e.g., bacterial strain variability). Rigorous purity validation (HPLC > 98%) and standardized bioassays (e.g., CLSI guidelines) are recommended. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., electron-withdrawing groups at C-3 enhance activity) .

Q. How do steric effects from the 4,4-dimethyl groups influence the compound’s coordination chemistry with transition metals?

- The geminal dimethyl groups create steric hindrance, limiting the compound’s ability to act as a polydentate ligand. In coordination studies with Cu(II) or Fe(III), this compound typically forms monodentate complexes via the carbonyl oxygen, confirmed by X-ray crystallography and magnetic susceptibility measurements. Comparative studies with non-methylated analogs (e.g., pyrazolidinone) show higher stability constants for the latter due to reduced steric effects .

Q. What mechanistic insights explain the regioselectivity observed in the alkylation of this compound?

- Alkylation reactions (e.g., with methyl iodide) preferentially occur at the nitrogen atom adjacent to the carbonyl group (N-1) due to resonance stabilization of the intermediate. Kinetic studies (e.g., -labeling) and Hammett plots support a mechanism where electron donation from the carbonyl group stabilizes the transition state at N-1. Competing alkylation at N-2 is disfavored due to steric interactions with the dimethyl groups .

Methodological Recommendations

- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in spectral or bioassay datasets. Cross-validate results with independent synthetic batches .